molecular formula C17H24N4O B2697550 2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide CAS No. 2224544-86-7

2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide

Cat. No.: B2697550
CAS No.: 2224544-86-7
M. Wt: 300.406
InChI Key: LYQZSJIDXXRWGJ-UHFFFAOYSA-N
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Description

2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide is a chemical compound that features a piperazine ring, a benzyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide typically involves multiple steps, starting with commercially available precursors. One common approach is the reaction of 4-benzyl-3,3-dimethylpiperazine with cyanomethyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Benzylamine derivatives

  • Cyanomethyl compounds

Uniqueness: 2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-17(2)14-20(13-16(22)19-9-8-18)10-11-21(17)12-15-6-4-3-5-7-15/h3-7H,9-14H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQZSJIDXXRWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1CC2=CC=CC=C2)CC(=O)NCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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